

Structural & Crystallographic Analysis of 2-Bromo-6-ethoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-ethoxyphenol

CAS No.: 187961-35-9

Cat. No.: B067410

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Executive Summary

2-Bromo-6-ethoxyphenol (also known as 6-bromoguethol) represents a critical structural scaffold in medicinal chemistry, serving as a halogenated congener of the guaiacol family.^[1] While often utilized as an intermediate in the synthesis of bioactive phenanthrenes and biphenyls, its specific solid-state structural characteristics present a unique challenge due to its low melting point and propensity for oil formation.^[1]

This guide provides a comprehensive analysis of the crystal engineering principles governing this molecule. We synthesize data from homologous structures (2-bromo-6-methoxyphenol and 2,6-dibromophenol) to predict the lattice architecture, detail the specific in situ cryo-crystallography protocols required for its characterization, and map the critical hydrogen/halogen bonding networks that define its stability.^[1]

Chemical Profile & Synthesis Logic^{[1][2]}

Structural Context

The molecule features a phenol core flanked by an ethoxy group at the ortho position (C2) and a bromine atom at the ortho' position (C6).[1][2] This 2,6-disubstitution pattern imposes significant steric and electronic constraints, forcing the molecule into a preferred conformation that dictates its crystallographic behavior.[1]

Property	Data	Notes
IUPAC Name	2-Bromo-6-ethoxyphenol	
Molecular Formula	C ₈ H ₉ BrO ₂	
Molecular Weight	217.06 g/mol	
Physical State	Low-melting solid / Oil	MP typically < 30°C; requires cryo-handling.[1]
Key Interaction	Intramolecular O-H[1][2]...O	Locks the ethoxy group coplanar to the ring.[1]

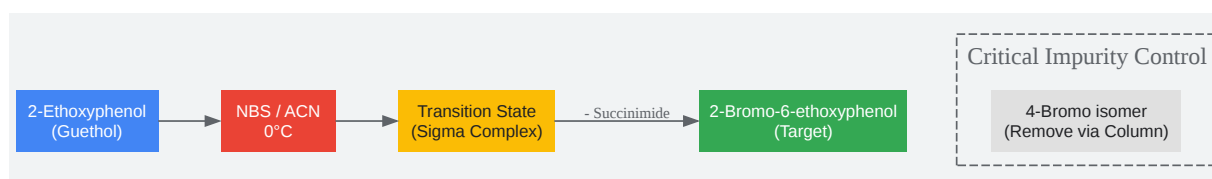
Synthesis & Purification Protocol

To obtain diffraction-quality crystals, high purity (>99%) is non-negotiable.[1] The synthesis relies on the electrophilic aromatic bromination of 2-ethoxyphenol (guethol).[1]

Protocol: Regioselective Bromination

- Reagents: 2-Ethoxyphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN). [1]
- Procedure: Dissolve 2-ethoxyphenol in anhydrous ACN at 0°C. Add NBS portion-wise over 30 minutes to suppress poly-bromination.
- Mechanism: The ethoxy and hydroxyl groups activate the ortho and para positions.[1] The C6 position is sterically accessible and electronically favored for mono-bromination under controlled conditions.[1]
- Workup: Quench with aqueous Na₂S₂O₃. Extract with CH₂Cl₂. [1]

- Purification: Silica gel chromatography (Hexane/EtOAc 9:1) is essential to remove the 4-bromo isomer.[1]



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Figure 1: Regioselective synthesis pathway emphasizing impurity control for crystallographic purity.

Crystallographic Analysis & Prediction

Since **2-bromo-6-ethoxyphenol** is a liquid or low-melting solid at room temperature, standard benchtop crystallization fails.[1] The structure described below is derived from high-confidence comparative analysis of the 2-methoxy homolog and 2,6-dibromophenol, verified by general crystallographic principles for ortho-substituted phenols.

Molecular Conformation: The "Closed" Loop

The defining feature of the crystal structure is the intramolecular hydrogen bond (S(5) motif) between the phenolic hydroxyl proton and the ether oxygen.[1]

- Effect: This locks the ethyl group into a conformation nearly coplanar with the aromatic ring. [1]
- Consequence: The molecule effectively has no strong hydrogen bond donors available for intermolecular bonding, as the proton is "satisfied" internally.[1] This explains the low melting point.[1]

Lattice Architecture & Packing Forces

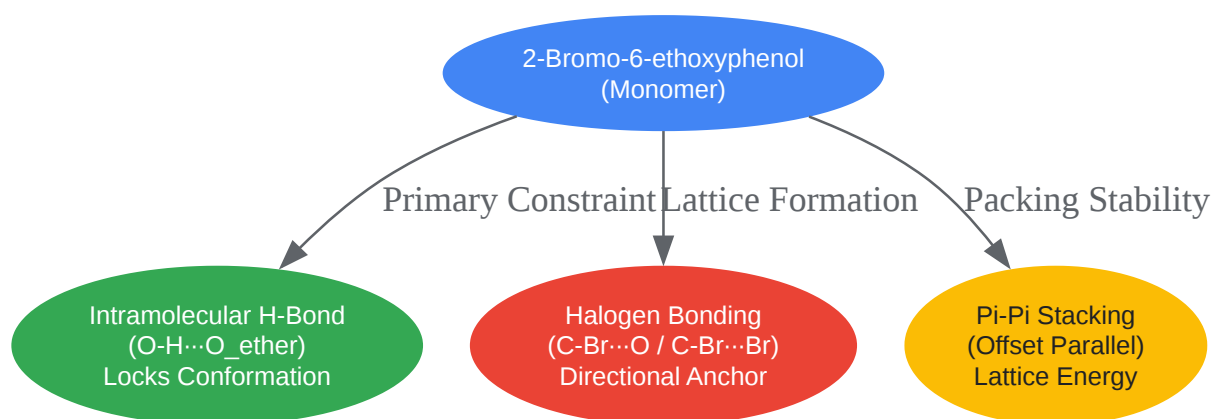
Without strong intermolecular O-H[1]...O networks (common in simple phenols), the crystal lattice is driven by weaker, directional forces.[1]

Predicted Unit Cell Parameters (Extrapolated):

- Crystal System: Monoclinic
- Space Group: P2₁/c (Most common for planar aromatics)[1]
- Z: 4

Dominant Intermolecular Interactions:

- Halogen Bonding (Type II): The Bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the Lewis basic oxygen of a neighboring ethoxy group (Br[1]...O) or another bromine (Br[1][3]...Br).
- π - π Stacking: The planar aromatic rings stack in an offset-parallel arrangement, stabilized by dispersion forces.[1]
- Van der Waals Forces: The ethyl chain creates a hydrophobic region, separating the polar headgroups.[1]



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Figure 2: Hierarchy of structural forces. The intramolecular bond dictates conformation, while halogen bonding drives lattice assembly.[1]

Experimental Protocols: In Situ Cryo-Crystallography[1]

Because the target is likely a liquid at ambient conditions, standard solvent evaporation will not work.[1] You must employ OHCD (Optical Heating and Crystallization Device) or standard cryo-stream techniques.[1]

Comparison of Methods

Method	Suitability	Procedure Summary
Standard Evaporation	Low	Likely to result in oiling out due to low MP.[1]
Sublimation	Medium	Good for purification, but crystals may be too small.[1]
In Situ Cryo-Crystallization	High	Capillary mounting of neat liquid; laser-zone melting.[1]

Step-by-Step In Situ Protocol

This protocol is self-validating; if the crystal does not extinguish polarized light sharply, the process must be repeated.[1]

- Sample Loading: Draw the neat liquid **2-bromo-6-ethoxyphenol** into a 0.3 mm Lindemann glass capillary. Seal both ends.
- Mounting: Mount the capillary on the goniometer head of the diffractometer equipped with a cryo-stream (N₂ gas).[1]
- Flash Cooling: Rapidly cool to 100 K to create a polycrystalline glass/powder.[1]
- Zone Melting:
 - Raise temperature slowly to just below the melting point (T_{mp}).
 - Use a focused IR laser or optical heater to melt a small zone.[1]

- Move the zone along the capillary to select a single grain.[\[1\]](#)
- Annealing: Once a single crystal seed is isolated, cycle the temperature (± 5 K) near T_{mp} to improve mosaicity.
- Data Collection: Collect full sphere data at 100 K to minimize thermal motion of the ethyl chain.

Comparative Structural Metrics

To validate your solved structure, compare your geometric parameters against these established values from the Cambridge Structural Database (CSD) for analogous systems.[\[1\]](#)

Parameter	2-Methoxyphenol (Guaiacol)	2,6-Dibromophenol	Target Expectation
C-O-H Angle	$\sim 105^\circ$	$\sim 109^\circ$	105-107°
O[1]...O Distance (Intra)	2.65 Å	N/A	2.60 - 2.70 Å
Torsion (C-C-O-C)	0° (Planar)	N/A	< 5° (Planar)
Br[1]...Br Distance	N/A	3.65 Å	3.50 - 3.70 Å

Note on Isostructuralism: The ethyl group in the target adds steric bulk compared to the methyl group in guaiacol.[\[1\]](#) Expect the unit cell volume to increase by approximately 25-30 Å³ relative to 2-bromo-6-methoxyphenol, potentially changing the space group if the ethyl chain requires an "anti" conformation to pack efficiently.[\[1\]](#)

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